molecular formula C17H15F3N4O3S B2997271 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034406-80-7

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2997271
CAS No.: 2034406-80-7
M. Wt: 412.39
InChI Key: XTBYFNXRBNBEQV-UHFFFAOYSA-N
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Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a 2H-1,2,3-triazol-2-yl moiety, and a trifluoromethoxybenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the 2H-1,2,3-triazole core. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up to ensure efficient production. This involves optimizing reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been studied for potential use in drug discovery, particularly in the development of new therapeutic agents.

  • Medicine: The compound's unique structure may offer therapeutic benefits, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.

  • Industry: It can be utilized in the production of advanced materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 2H-1,2,3-Triazole derivatives: These compounds share the triazole ring but may differ in their substituents.

  • Sulfonamide derivatives: These compounds contain the sulfonamide group but may have different aromatic or aliphatic groups attached.

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Properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O3S/c18-17(19,20)27-14-6-8-15(9-7-14)28(25,26)23-16(12-24-21-10-11-22-24)13-4-2-1-3-5-13/h1-11,16,23H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBYFNXRBNBEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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